![molecular formula C13H14BrN3O2 B1323355 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 351002-16-9](/img/structure/B1323355.png)
9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
The compound 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the pyrido[1,2-a]pyrimidin-4-one family. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related compounds, which can be used to infer some properties and synthetic pathways that might be applicable to the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, starting with the formation of intermediates such as 2-amino-3-(o-bromobenzyloxy)pyridine and its reaction with ethyl acetoacetate to yield derivatives of pyrido[1,2-a]pyrimidin-4-one. The synthesis of 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives has been achieved with moderate to high yields, indicating that the synthetic pathway is efficient and can be potentially adapted for the synthesis of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one .
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives is characterized by the presence of a pyridine and pyrimidinone ring system. The substitution of different groups at various positions on the ring system can significantly alter the chemical and physical properties of these compounds. The presence of a bromo substituent and a morpholino group in the compound of interest suggests potential sites for further chemical reactions and interactions .
Chemical Reactions Analysis
The reactivity of the amino group in related compounds is influenced by the substitution on the pyridine ring. For instance, o-bromobenzylation of the hydroxyl group has been shown to decrease the reactivity of the amino group towards reactions with acetoacetic esters . This information could be relevant when considering the reactivity of the amino group in the compound of interest, especially in the presence of a morpholino group, which is known to participate in various chemical reactions, such as condensation with carboxamidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. The presence of a bromo substituent in the compound of interest is likely to increase its reactivity in nucleophilic substitution reactions, while the morpholino group could confer increased solubility in organic solvents .
Scientific Research Applications
DNA-dependent Protein Kinase Inhibition
One significant application of 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones, including derivatives like 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one, is their role as inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds, with specific substituents, have shown inhibitory effects on DNA-PK, an enzyme crucial in the DNA damage response and cell repair mechanisms. This inhibition can be valuable in targeted cancer therapies (Barbeau et al., 2007).
Anti-Inflammatory Activity
Another area of application is in anti-inflammatory therapies. Certain pyrimidine derivatives, which include structures similar to 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and shown significant anti-inflammatory activity. These compounds offer potential as therapeutic agents in managing inflammation-related conditions (Chaydhary et al., 2015).
Analgesic Properties
In the realm of pain management, certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified with notable analgesic properties. These compounds, by influencing specific biological pathways, can provide relief in pain conditions, suggesting their application in developing new analgesic drugs (Ukrainets et al., 2015).
Antitumor Evaluation
The morpholine-based heterocycles, including those related to the pyrido[1,2-a]pyrimidin-4-one class, have been explored for their antitumor properties. These compounds have shown promising activity against specific cancer cell lines, indicating their potential as novel agents in cancer treatment strategies (Muhammad et al., 2017).
Molecular Docking and Selective Inhibition in Cancer Therapy
Compounds structurally similar to 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as selective inhibitors in pathways like PI3Kβ/δ, crucial in PTEN-deficient tumours. The selective inhibition by these compounds, supported by molecular docking studies, emphasizes their role in targeted cancer therapy (Barlaam et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
9-bromo-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-6-10(14)13-15-11(7-12(18)17(13)8-9)16-2-4-19-5-3-16/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSBPCYPCUDPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635084 | |
Record name | 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
351002-16-9 | |
Record name | 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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